Product packaging for Streptomyces trypsin inhibitor 2(Cat. No.:CAS No. 146810-96-0)

Streptomyces trypsin inhibitor 2

Cat. No.: B1176400
CAS No.: 146810-96-0
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Description

Streptomyces Trypsin Inhibitor 2 (STI2) is a proteinaceous serine protease inhibitor sourced from Streptomyces species, known for its specific activity against trypsin-like enzymes . This inhibitor is part of a broader family of small molecular weight protease inhibitors produced by Actinomycetes, which have been the subject of characterization and comparative structural studies . Research Applications and Value: The primary research value of STI2 lies in its utility as a specific tool to inhibit trypsin and related serine proteases in biochemical assays. Protease inhibitors like STI2 have emerged as alternative tools in biocontrol research. Their ability to bind and inhibit digestive proteases in insect pests can lead to reduced nutrient absorption, growth impairment, and increased mortality, making them candidates for the development of biopesticides . While the direct mechanism of STI2 is not fully detailed in the available literature, related trypsin inhibitors from Streptomyces have been engineered to act as temporary inhibitors, effectively suppressing autoproteolysis and aiding in the refolding of proteases like Streptomyces griseus trypsin . Furthermore, systematic reviews have indicated that trypsin inhibitor-type peptides and proteins can exhibit antibacterial action modes, which may include direct effects on bacterial membranes or interference with bacterial proteases . Usage Note: This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

146810-96-0

Molecular Formula

C8H3F2NO2

Synonyms

Streptomyces trypsin inhibitor 2

Origin of Product

United States

Molecular Architecture and Structural Biology of Streptomyces Trypsin Inhibitor 2

Primary Structure and Amino Acid Sequence Analysis

Sequence Homology and Conservation within SSI-like Proteins

Members of the SSI-family of inhibitors exhibit a high degree of sequence homology. nih.gov This similarity in the amino acid sequence indicates a shared evolutionary ancestry and a conserved molecular framework essential for their inhibitory function. wikipedia.org For instance, studies on various SSI-like inhibitors, such as SIL7, SIL10, SIL13, and SIL14, have revealed high sequence similarity to other members of the family, particularly those that possess an Arginine or Lysine (B10760008) residue at the reactive P1 site. nih.govnih.gov This conservation is a hallmark of the family, suggesting that despite variations, the core structure and mechanism are maintained across different Streptomyces species. youtube.com

Identification of Conserved Residues and Functional Regions

Across the SSI-family of inhibitors, analysis has shown that 28 of the roughly 110 amino acid residues are completely conserved. nih.gov These conserved residues are critical for maintaining the structural stability and function of the inhibitor molecules. nih.gov

One of the most crucial functional regions is the reactive site, which acts as a "bait" for the target protease. In many trypsin inhibitors of this family, the reactive site peptide bond is identified as Lysine-Glutamine (Lys-Gln). nih.gov The Lysine residue at the P1 position is specifically responsible for the inhibition of both trypsin and subtilisin BPN'. nih.gov The region surrounding the reactive site is held in a tight conformation by a combination of structural features, ensuring effective binding and inhibition of the target enzyme. nih.gov

PropertyDescriptionSource
Total Residues Approximately 110-113 amino acids nih.govnih.gov
Conserved Residues 28 residues are completely conserved across the SSI-family nih.gov
Reactive Site (P1) Typically a Lysine (Lys) or Arginine (Arg) residue nih.govnih.gov
Reactive Site Bond Identified as Lys-Gln in several SSI-like inhibitors nih.gov

Secondary and Tertiary Structural Features of STI-2

The polypeptide chain of an SSI-family inhibitor folds into a well-defined three-dimensional structure, which is essential for its biological activity. The crystal structure of the archetypal Streptomyces subtilisin inhibitor reveals a unique and stable fold. nih.gov

Homodimeric Nature and Subunit Organization

Inhibitors of the SSI family, including STI-2, typically exist as dimers. nih.gov Each molecule is composed of two identical subunits, forming a homodimer. nih.govnih.gov The subunit has a molecular weight of approximately 11,485 daltons. nih.gov This dimeric organization is a key characteristic of their quaternary structure.

Characterization of Anti-Parallel Beta-Sheets and Alpha-Helices

The tertiary structure of each subunit is dominated by a prominent beta-sheet structure. Specifically, it features a five-stranded anti-parallel beta-sheet, which constitutes about 21% of the total amino acid residues. nih.gov In addition to the extensive beta-sheet, the structure also contains two small segments of alpha-helices, making up approximately 16% of the residues. nih.gov This combination of secondary structural elements creates the unique and stable fold of the inhibitor. nih.gov

Structural FeaturePercentage of ResiduesDescriptionSource
Alpha-Helices ~16%Two small helical segments nih.gov
Beta-Sheets ~21%A five-fold anti-parallel beta-sheet structure nih.gov

Three-Dimensional Structural Elucidation

The three-dimensional structure of this engineered trypsin inhibitor and its parent molecule has been meticulously detailed through high-resolution techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods have provided profound insights into its molecular architecture, both in its free state and when bound to its target enzyme.

X-ray crystallography has been instrumental in revealing the atomic-level details of the inhibitor's structure. The parent molecule, Streptomyces subtilisin inhibitor (SSI), is a dimeric protein, with each subunit comprising 113 amino acids and having a molecular weight of approximately 11,500 Da. Its structure is characterized by a unique fold dominated by a five-stranded anti-parallel β-sheet and two short α-helical segments.

The crystal structure of the wild-type SSI in its free (uncomplexed) form has been determined at a resolution of 2.3 Å. This structure shows that the region around the reactive site, Met73-Val74, is held in a rigid conformation, which is thought to be crucial for its inhibitory function against subtilisin.

To create a potent trypsin inhibitor, site-directed mutagenesis was employed to replace the P1 residue, Methionine-73, with Lysine (Met73→Lys). The crystal structure of this engineered SSI variant in complex with bovine trypsin was solved at 2.6 Å resolution. This structure revealed significant findings:

P1 Lysine Accommodation : The newly introduced P1 Lysine side chain is perfectly accommodated within the S1 specificity pocket of trypsin, which is characteristic for trypsin's preference for basic residues.

Conformational Change : Upon binding to trypsin, the reactive site loop of the engineered inhibitor undergoes a considerable conformational change compared to the wild-type SSI structure when complexed with subtilisin. This highlights the flexibility of the reactive site loop, which is a key factor in enabling the switch of inhibitory specificity from subtilisin to trypsin through minimal mutation.

A comparison of the key structural parameters between the wild-type SSI and the engineered trypsin-complexed variant is summarized below.

FeatureWild-Type SSI (Free)Engineered SSI (Complexed with Trypsin)
Resolution 2.3 Å2.6 Å
Quaternary Structure DimerDimer (inhibitor part) bound to two trypsin molecules
Key Secondary Element Five-stranded anti-parallel β-sheetConserved β-sheet structure
Reactive Site (P1-P1') Met73 - Val74Lys73 - Val74
Reactive Loop Rigid conformationUndergoes significant conformational change upon binding

NMR spectroscopy has complemented crystallographic data by providing detailed information about the inhibitor's structure and dynamics in solution. ¹H NMR studies on the wild-type SSI have been crucial in understanding the behavior of specific residues and segments of the protein.

Key findings from NMR studies include:

Flexible N-terminus : Unusually sharp signals in the ¹H NMR spectrum were assigned to the N-terminal segment (residues 1-7). The narrow line-widths of these signals indicate that this part of the protein is flexible and undergoes rapid segmental motions. nih.gov

Hydrophobic Core Dynamics : The dynamic states of the three methionine residues (Met70, Met73, and Met103) have been probed. Met103 is located in the stable hydrophobic core of the protein, while Met70 and Met73 at the reactive site are more flexible and directly involved in the interaction with the target protease. mpg.de

Self-Association : Combined sedimentation equilibrium and ¹H NMR studies have shown that SSI dimers can self-associate into higher-order polymers at high concentrations. This interaction appears to involve the reactive-site segment of the inhibitor. nih.gov

These NMR studies paint a picture of a protein with a stable core structure, but with functionally important flexible regions that are critical for its inhibitory activity.

Conformational Dynamics and Structural Stability

The stability and dynamics of the Streptomyces subtilisin inhibitor family are intricately linked to its function. Studies involving mutations and spectroscopic analysis have shed light on these properties.

Research on single-point mutations within the hydrophobic core of SSI, such as at the Met103 position, has demonstrated the protein's remarkable tolerance to structural changes. nih.gov Even when mutations significantly altered the thermodynamic stability of the protein, the inhibitory activity remained largely unchanged. nih.gov NMR analysis of these mutants revealed that the conformational stress from the mutations was largely absorbed within the hydrophobic core, preventing distortion of the reactive site structure. nih.gov This indicates a robust structural design where the core can buffer perturbations, thereby preserving the functional integrity of the enzyme-binding loop.

Mechanism of Protease Inhibition by Streptomyces Trypsin Inhibitor 2

General Mechanism of Serine Protease Inhibition (Laskowski Mechanism)

Protein inhibitors of serine proteases, such as STI-2, operate through a standard mechanism, often referred to as the Laskowski mechanism. These inhibitors are highly specific, competitive inhibitors that form a 1:1 stoichiometric complex with their target enzyme, effectively abolishing all enzymatic activity. nih.gov A key feature of this mechanism is that the inhibitor acts as a highly specialized substrate for the protease it inhibits. nih.gov

The inhibitor possesses a reactive site peptide bond located within a surface-exposed loop. This loop inserts into the active site cleft of the serine protease in a manner that mimics a true substrate. nih.gov The enzyme then proceeds with the initial steps of catalysis, leading to the cleavage of the inhibitor's reactive site peptide bond. However, unlike a typical substrate where the enzyme-product complex rapidly dissociates, the complex formed with a Laskowski-type inhibitor is exceptionally stable. nih.gov This stability is a crucial aspect of their inhibitory function. The inhibitor is designed to resist complete hydrolysis and dissociation, effectively trapping the enzyme in a non-productive complex.

Specificity Profile of STI-2

The inhibitory activity of Streptomyces trypsin inhibitor 2 is not uniform across all proteases. Its specificity is dictated by the amino acid residues at its reactive site, which interact with the substrate-binding pockets of the target enzyme.

Inhibition of Trypsin and Trypsin-like Enzymes

This compound, as its name suggests, is a potent inhibitor of trypsin and enzymes with similar substrate specificity. The production of STI-2 by Streptomyces griseus has been observed in media containing beef extract and peptone as nitrogen sources. nih.gov Notably, the same inhibitor is produced when gelatin is the sole nitrogen source. nih.gov Further studies have revealed that peptides resulting from the enzymatic hydrolysis of gelatin by trypsin can themselves act as trypsin inhibitors, with the product isolated from such in vitro incubation appearing to be the same as STI-2. nih.gov This indicates a strong and specific interaction between STI-2 and trypsin. The inhibitor effectively recognizes and binds to the active site of trypsin, which typically cleaves peptide chains at the carboxyl side of lysine (B10760008) or arginine residues.

Cross-Inhibition of Other Serine Proteases (e.g., Subtilisin, Chymotrypsin)

While STI-2 exhibits strong inhibition of trypsin, its activity against other serine proteases is also of interest. Research has shown that the incubation of gelatin with chymotrypsin (B1334515) can also yield trypsin inhibitors, suggesting a degree of interaction between chymotrypsin and the components that form STI-2. nih.gov Other related proteinaceous inhibitors from Streptomyces, known as subtilisin-trypsin inhibitors (SILs), have been identified that inhibit both trypsin and subtilisin. nih.govnih.gov These inhibitors typically possess a lysine or arginine residue at their P1 site, which accounts for their dual specificity. nih.govnih.gov This suggests that inhibitors from this family can have a broader specificity profile than just trypsin.

Interaction with Metalloproteases

Interestingly, some protein inhibitors from Streptomyces, which were initially believed to be specific for serine proteases, have been found to interact with metalloproteases. For instance, inhibitors such as Streptomyces subtilisin inhibitor (SSI) and alkaline protease inhibitor-2c' (API-2c') can form tight complexes with the Streptomyces griseus metalloendopeptidase II (SGMPII). nih.gov This interaction is competitive, as the metalloprotease can be liberated from the complex by the addition of a serine protease like subtilisin BPN'. nih.gov This demonstrates that despite the differences in the catalytic mechanisms of serine and metalloproteases, some inhibitors from Streptomyces possess the structural features to bind to both.

Kinetics of Enzyme-Inhibitor Interaction

The study of the kinetics of the interaction between an enzyme and its inhibitor provides quantitative insights into the potency and mechanism of inhibition.

Determination of Inhibition Constants (Kᵢ)

The inhibition constant (Kᵢ) is a measure of the affinity of an inhibitor for an enzyme. A lower Kᵢ value indicates a tighter binding and, therefore, a more potent inhibitor. The determination of Kᵢ for protease inhibitors often involves measuring the rate of an enzymatic reaction at various substrate and inhibitor concentrations.

For related Streptomyces subtilisin-trypsin inhibitors (SILs), inhibitor constants have been determined for their interaction with both subtilisin BPN' and trypsin. nih.gov These values are crucial for comparing the inhibitory potency of different inhibitors and for understanding their specificity. The general approach involves analyzing the kinetics of substrate hydrolysis by the target enzyme in the presence of the inhibitor.

Table 1: General Kinetic Parameters for Protease Inhibition

ParameterDescription
Kᵢ (Inhibition Constant) Represents the dissociation constant of the enzyme-inhibitor complex. It is a measure of the affinity of the inhibitor for the enzyme. A smaller Kᵢ indicates a stronger inhibitor.
k_on (Association Rate Constant) Describes the rate at which the inhibitor binds to the enzyme to form the enzyme-inhibitor complex.
k_off (Dissociation Rate Constant) Describes the rate at which the enzyme-inhibitor complex dissociates back into the free enzyme and inhibitor.
IC₅₀ (Half Maximal Inhibitory Concentration) The concentration of an inhibitor that is required to reduce the rate of an enzymatic reaction by 50%. Its value can depend on the substrate concentration.

Apparent Association Rate Constants (kₐ)

Mode of Inhibition (Competitive, Non-Competitive, Irreversible)

Trypsin inhibitors from the Streptomyces family, like other natural serine protease inhibitors, typically function as competitive inhibitors. sigmaaldrich.com They act as substrate analogs, binding to the active site of the protease to form an inactive complex. sigmaaldrich.com This binding prevents the enzyme from processing its natural substrates. The inhibition is generally reversible, and the inhibitor-protease complex can dissociate, although often very slowly. sigmaaldrich.com The strength of this inhibition can be pH-dependent. sigmaaldrich.com

Stoichiometry of STI-2-Protease Complex Formation

The interaction between Streptomyces trypsin inhibitors and their target proteases typically results in the formation of a stable, inactive complex with a 1:1 stoichiometry. sigmaaldrich.com This means that one molecule of the inhibitor binds to one molecule of the protease. This tight, equimolar binding is a hallmark of many potent protease inhibitors and ensures efficient neutralization of the enzyme's activity. Some related inhibitors, like the Bowman-Birk inhibitor, can form a ternary complex with two different enzymes due to having independent binding sites. sigmaaldrich.com

Molecular Basis of Recognition and Binding

The specificity and high affinity of the interaction between Streptomyces trypsin inhibitors and proteases are rooted in the precise complementarity of their interacting surfaces. This involves specific amino acid residues at the inhibitor's reactive site and conformational adjustments by both molecules.

Identification of Reactive Site Residues (P1, P4) and Loops

The primary determinant of specificity for serine protease inhibitors is the P1 residue at the reactive site. This residue fits into the S1 pocket of the target protease, mimicking the natural substrate. For many trypsin inhibitors from Streptomyces, the P1 residue is a lysine (Lys). nih.gov The inhibition of trypsin and subtilisin BPN' by three novel proteinaceous inhibitors from Streptomyces was attributed to the presence of a Lys residue at the P1 site. nih.gov

The P4 residue also plays a significant role in the interaction. Studies on the Streptomyces subtilisin inhibitor (SSI), a related protein, have shown that modifying the P4 residue can impact inhibitory activity. For instance, replacing methionine at the P4 site of an SSI variant with smaller residues like glycine (B1666218) or alanine (B10760859) increased its inhibitory activity towards trypsin, suggesting that steric hindrance at this position can affect binding. nih.gov

Role of Specific Amino Acid Side Chains in Binding Affinity and Specificity

The side chains of amino acids at and around the reactive site loop are crucial for the affinity and specificity of the inhibitor. The nature of the P1 residue is paramount; a basic residue like lysine or arginine at this position is characteristic of trypsin inhibitors, as it complements the acidic aspartate residue at the bottom of the trypsin S1 pocket.

Furthermore, mutations at other positions can also influence binding. In SSI, changing the P4 residue from methionine to phenylalanine weakened the inhibitory effect on trypsin, highlighting the importance of structural complementarity at subsites. nih.gov This demonstrates that the design of potent inhibitors requires consideration of the entire interacting surface, not just the primary reactive site.

Induced-Fit Conformational Changes upon Complex Formation

The binding of a Streptomyces trypsin inhibitor to its target protease is not a simple "lock-and-key" interaction. Instead, it often involves conformational changes in both the inhibitor and the enzyme, a mechanism known as induced fit. slu.edunih.gov This model posits that the initial binding event induces structural rearrangements that lead to a more stable, high-affinity complex. slu.edunih.gov

Upon binding, the flexible reactive site loop of the inhibitor adapts to the active site of the protease. Concurrently, the protease itself can undergo conformational adjustments to optimize its interaction with the inhibitor. These mutual conformational changes are essential for achieving the tight and specific binding characteristic of these inhibitor-protease complexes. The alternative, the conformational selection model, suggests a pre-existing equilibrium of conformations, with the ligand binding to and stabilizing a specific conformation. slu.edunih.gov It is also possible for a mixed mechanism involving both conformational selection and induced fit to occur. nih.gov

Biosynthesis and Genetic Regulation of Streptomyces Trypsin Inhibitor 2 Production

Genes Encoding STI-2/SSI and Homologs

The genetic basis for STI-2/SSI production has been identified in several Streptomyces species. In the model organism Streptomyces coelicolor A3(2), two genes, SCO0762 and SCO4010, have been found to encode proteins similar to SSI. tandfonline.comnih.govoup.com However, research indicates that SCO0762 is the primary gene responsible for the inhibitor's production, being actively transcribed throughout the bacterial growth cycle. tandfonline.comnih.gov Disruption of the SCO0762 gene leads to a noticeable increase in extracellular protease activity, confirming its function as a key modulator of these enzymes. tandfonline.comnih.govoup.com In contrast, SCO4010 is considered a pseudogene due to extremely low transcription levels and a mutation at a critical residue (Arg-60) necessary for its inhibitory function. tandfonline.comnih.gov

In the original producing strain, Streptomyces albogriseolus S-3253, the gene for SSI was cloned and its nucleotide sequence determined. nih.gov This gene, designated ssi, encodes the precursor of the inhibitor. nih.govuniprot.org The analysis revealed that the amino acid sequence derived from the gene perfectly matched the sequence obtained from the purified protein. nih.gov

Homologs of SSI, often referred to as SSI-like (SIL) proteins, are widely distributed across various Streptomyces species, suggesting a common and important physiological role. tandfonline.comnih.gov Studies have identified and characterized several SILs, such as SIL5, SIL7, and SIL12 from S. fradiae, S. ambofaciens, and S. hygroscopicus, respectively, as well as SIL10, SIL13, and SIL14 from S. thermotolerans, S. galbus, and S. azureus. nih.govnih.gov These homologs often exhibit high sequence similarity and share a conserved dimeric structure, though variations on the molecular surface and at the reactive site can alter their specific inhibitory properties. nih.govnih.gov

Gene/HomologProducing OrganismKey Findings
ssi Streptomyces albogriseolus S-3253The first identified gene for this inhibitor family; encodes a precursor with a 31-amino acid signal peptide. nih.govuniprot.org
SCO0762 Streptomyces coelicolor A3(2)Actively transcribed gene; its disruption causes overproduction of extracellular proteases. tandfonline.comnih.govoup.com
SCO4010 Streptomyces coelicolor A3(2)Considered a pseudogene due to low transcription and a critical amino acid replacement. tandfonline.comnih.gov
SIL5 Streptomyces fradiaeA member of the SSI-like (SIL) protein family. nih.gov
SIL7 Streptomyces ambofaciensShows high sequence similarity to other SSI-family inhibitors. nih.gov
SIL10 Streptomyces thermotoleransInhibits both subtilisin and trypsin due to a Lysine (B10760008) residue at the P1 reactive site. nih.gov
SIL12 Streptomyces hygroscopicusUnique for a two-residue insertion in a flexible loop region. nih.gov
SIL13 Streptomyces galbusA dimeric protein inhibitor of both subtilisin and trypsin. nih.gov
SIL14 Streptomyces azureusA dimeric protein inhibitor of both subtilisin and trypsin. nih.gov

Transcriptional and Translational Regulation of STI-2 Expression

The expression of the ssi gene is a regulated process. In S. griseus, the production of certain proteases inhibited by SSI is controlled by the A-factor regulatory cascade, a well-studied signaling system that governs morphological development and secondary metabolism. tandfonline.com The central transcriptional regulator in this cascade is AdpA. nih.gov In the presence of the signaling molecule A-factor, a receptor protein (ArpA) releases its repression on the adpA promoter, leading to AdpA synthesis. nih.gov AdpA, in turn, activates a large set of genes, including those for sporulation and antibiotic production. nih.gov The link between this cascade and SSI suggests that SSI expression is integrated into the broader developmental program of Streptomyces. tandfonline.com

Further regulation occurs at the translational level, involving the rare TTA leucine (B10760876) codon. The translation of mRNAs containing this codon is dependent on a specific tRNA encoded by the bldA gene. nih.gov The availability of the bldA tRNA is developmentally controlled, acting as a regulatory switch to ensure certain proteins are synthesized only at the appropriate stage of the lifecycle. nih.gov This mechanism provides an additional layer of control over the production of proteins involved in secondary metabolism and differentiation. nih.gov While not explicitly detailed for the ssi gene itself in all species, the prevalence of this regulatory mechanism in Streptomyces for controlling secondary metabolism and differentiation pathways is well-established. nih.gov

Post-Translational Modifications and Maturation of STI-2

STI-2 is synthesized as a precursor protein that undergoes several crucial modifications to become a mature, active inhibitor. nih.govwikipedia.org This process is a classic example of post-translational modification in prokaryotes. wikipedia.org

The initial gene product includes an N-terminal signal peptide. nih.gov In S. albogriseolus, this signal peptide is 31 amino acids long. nih.gov Its primary role is to guide the nascent polypeptide to the secretion machinery for transport out of the cell. oup.com During or after translocation across the cell membrane, this signal peptide is cleaved off to yield the mature protein subunit. nih.govnih.gov

The mature STI-2/SSI subunit consists of 113 amino acids. nih.gov A key feature for the stability and function of the inhibitor is the formation of an intramolecular disulfide bond. nih.gov This bond forms between two cysteine residues within the polypeptide chain. The requirement of this disulfide bridge, located near the reactive site, for inhibitory action has been demonstrated, highlighting its importance in maintaining the correct three-dimensional structure for interacting with target proteases. nih.gov

The final, functional form of STI-2/SSI is a dimer, composed of two identical, non-covalently associated mature subunits. tandfonline.com This dimerization is essential for its potent inhibitory activity against target proteases like subtilisin and trypsin. tandfonline.com

Biosynthetic Pathways of Streptomyces Protease Inhibitors

While STI-2/SSI is a ribosomally synthesized and post-translationally modified peptide (RiPP), the genus Streptomyces employs diverse biosynthetic strategies to produce other types of protease inhibitors. biorxiv.orgwikipedia.org These alternative pathways, notably those involving Non-Ribosomal Peptide Synthetases (NRPS), contribute to the vast chemical diversity of natural products from these bacteria.

Non-Ribosomal Peptide Synthetase (NRPS)-like Systems

Non-ribosomal peptide synthetases are large, modular enzymes that synthesize peptides independent of the ribosome. nih.govnih.gov This system allows for the incorporation of a wide array of building blocks beyond the 20 standard proteinogenic amino acids. nih.gov Many small peptide aldehydes with protease inhibitory activity are synthesized via NRPS pathways. biorxiv.org

A typical NRPS module contains domains for substrate selection and activation (adenylation or A-domain), covalent binding to the enzyme (thiolation or T-domain, also known as peptidyl carrier protein or PCP), and peptide bond formation (condensation or C-domain). nih.gov The final product is typically released by a terminal thioesterase (TE) domain, which can catalyze hydrolysis or cyclization. nih.gov

In Streptomyces, NRPS systems are responsible for producing various bioactive compounds. For instance, a unique NRPS architecture was discovered in Streptomyces sp. 120454 for the biosynthesis of linear peptides called bosamycins. nih.gov This system features a rare P450-containing NRPS. nih.gov

Involvement of tRNA-Utilizing Enzymes (tRUEs) in Biosynthesis

A fascinating hybrid biosynthetic logic has been uncovered in Streptomyces that combines elements of NRPS pathways with tRNA-utilizing enzymes (tRUEs). biorxiv.orgnih.govacs.org For a long time, aminoacyl-tRNAs were thought to be exclusively involved in ribosomal protein synthesis. nih.govacs.orgresearchgate.net However, it is now clear they serve as substrates for various enzymes in secondary metabolism. nih.govacs.org

In the biosynthesis of the protease inhibitor livipeptin in Streptomyces lividans 66, a novel system was identified. biorxiv.org This system uses an NRPS-like enzyme that notably lacks a condensation (C) domain. biorxiv.org Instead, it partners with a tRUE from the leucyl/phenylalanyl (L/F) transferase family. biorxiv.org This tRUE incorporates an amino acid (delivered by its tRNA) into the growing peptide chain, effectively replacing the function of the missing C-domain. biorxiv.org This discovery highlights a convergent evolutionary path for producing protease inhibitors, as other similar compounds like leupeptin (B1674832) are synthesized via a more canonical NRPS system without the involvement of tRUEs. biorxiv.org

Factors Influencing Extracellular Secretion of STI-2

The secretion of STI-2 into the extracellular environment is a critical step for its function and is influenced by both genetic and environmental factors. As a secreted protein, STI-2 relies on the cell's protein export machinery. oup.com

The primary pathway for protein export in Streptomyces is the general secretion (Sec) system, which transports unfolded proteins across the cell membrane. oup.commdpi.com The N-terminal signal peptide of the STI-2 precursor is essential for targeting it to the Sec machinery. nih.govoup.com Another major pathway is the twin-arginine translocation (Tat) system, which exports fully folded proteins. mdpi.com While the Sec pathway is the main route for most secreted proteins in Streptomyces, the specific involvement of each pathway can vary. oup.com

Environmental conditions also play a significant role. The production of the inhibitor by Streptomyces sp. S-217 was found to be optimal when cultivated at 37°C for 66 hours in a medium containing 2% mannitol (B672) and 0.9% peptone at a pH of 7.0. koreascience.kr The stability of the inhibitor itself is pH-dependent; it is stable when heated at 100°C for 60 minutes in a pH range of 5-9, showing greater stability in alkaline conditions. koreascience.kr Furthermore, the presence of certain metal ions, such as Ag⁺ and Hg²⁺, can strongly inhibit its activity, suggesting that the composition of the culture medium can impact the functional yield of the inhibitor. koreascience.kr

Comparative Analysis and Evolutionary Aspects of Streptomyces Trypsin Inhibitor 2

Phylogenetic Relationships within the SSI Family

Streptomyces Trypsin Inhibitor 2 (STI-2) is a member of the Streptomyces Subtilisin Inhibitor (SSI) family, a group of proteinaceous protease inhibitors widely produced by various Streptomyces species. nih.gov Phylogenetic analyses based on the amino acid sequences of these "SSI-like proteins" have provided a framework for understanding their evolutionary relationships. nih.gov These studies show that inhibitors from different Streptomyces and the related Streptoverticillium species cluster together, indicating a shared evolutionary origin. nih.gov For instance, phylogenetic trees constructed from the sequences of SSI-like proteins demonstrate that those from Streptoverticillium species form a distinct monophyletic group within the broader diversity of Streptomyces inhibitors. nih.gov

Within the SSI family, a significant number of amino acid residues are highly conserved, pointing to their crucial role in the structure and function of these inhibitors. nih.gov Across approximately 110 amino acid residues that constitute a typical SSI-like protein, 28 are completely conserved. nih.gov These conserved residues are predominantly clustered around the active site, which is essential for the inhibitor's primary function of binding and inactivating target proteases. nih.gov The structural integrity of SSI-like inhibitors is maintained by a homodimer formation, where each monomer consists of two antiparallel beta-sheets and two short alpha-helices. wikipedia.org The C-terminal domain, in particular, is critical for maintaining the correct three-dimensional fold necessary for inhibitory activity. wikipedia.org

The evolutionary divergence within the SSI family appears to be a continuous process stemming from a common ancestor shared by both prokaryotes and eukaryotes. nih.gov This is supported by the observation that insertions and deletions in the amino acid sequences occur exclusively in regions that correspond to flexible loops connecting the conserved secondary structure elements. nih.govnih.gov

Table 1: Conserved Features in the SSI Family

Feature Description Significance
Conserved Residues 28 out of ~110 amino acids are completely conserved across the family. nih.gov These residues are crucial for the inhibitor's function and structural stability, particularly around the active site. nih.govnih.gov
Secondary Structure A strict conservation of secondary structure elements (alpha-helices and beta-sheets) is observed. nih.govwikipedia.org Provides a stable scaffold for the presentation of the reactive site loop to the target protease. wikipedia.org
Reactive Site Loop The region that directly interacts with the target protease. nih.gov Variations in this loop, especially at the P1 position, determine the inhibitor's specificity. nih.govnih.gov

Evolution of Reactive Site Specificity through Amino Acid Diversification

The specificity of a protease inhibitor—the range of proteases it can effectively block—is primarily determined by the amino acid sequence of its reactive site loop. nih.gov The most critical determinant of this specificity is the amino acid at the P1 position, which fits into the S1 binding pocket of the target protease. nih.govmdpi.com

Evolutionary studies of the SSI family reveal a fascinating history of amino acid diversification at this crucial P1 site. nih.gov Phylogenetic analysis suggests that ancestral SSI-like proteins likely possessed a lysine (B10760008) residue at the P1 position. nih.gov Over time, inhibitors with arginine or methionine at the P1 site appear to have arisen multiple times on independent evolutionary lineages. nih.gov This indicates that the evolution of new specificities has been a recurring theme in the history of this inhibitor family. Unlike in some mammalian protease inhibitors where accelerated evolution at the reactive site is driven by positive selection, the rate of amino acid replacement at the P1 site in bacterial SSI-like proteins appears to be comparable to other variable sites, suggesting a different evolutionary pressure. nih.gov

Site-directed mutagenesis studies have confirmed the pivotal role of the P1 residue. Altering this single amino acid can dramatically change an inhibitor's activity and specificity. mdpi.com For example, serine protease inhibitors with a basic amino acid (like arginine or lysine) at the P1 site tend to inhibit trypsin. mdpi.com In one study, replacing the original P1 residue in an insect-derived inhibitor with the strongly basic amino acids arginine or lysine not only maintained its original inhibitory activities but also conferred a new ability to inhibit trypsin. mdpi.com This demonstrates that a single amino acid substitution is sufficient to expand or shift the inhibitory profile of a protein, providing a clear mechanism for the evolution of reactive site specificity. mdpi.com

Table 3: Impact of P1 Site Amino Acid on Inhibitor Specificity

Original P1 Residue Substituted P1 Residue Effect on Trypsin Inhibition Effect on Other Proteases Reference
Glycine (B1666218) (in BmSPI38) Arginine (Arg) Gained inhibitory activity Retained strong activity against subtilisin and proteinase K mdpi.com
Glycine (in BmSPI38) Lysine (Lys) Gained strong inhibitory activity Retained strong activity against subtilisin and proteinase K mdpi.com

Applications of Streptomyces Trypsin Inhibitor 2 in Biochemical and Structural Research

Utilization as an Affinity Ligand for Protease Purification

One of the primary applications of trypsin inhibitors like STI-2 is in affinity chromatography for the purification of proteases. nih.gov By immobilizing the inhibitor onto a solid support matrix, a highly selective affinity column can be created. When a crude protein mixture containing a target trypsin-like protease is passed through this column, the protease specifically binds to the immobilized inhibitor, while other proteins are washed away. The bound protease can then be eluted by changing the buffer conditions, such as lowering the pH, which disrupts the enzyme-inhibitor interaction and releases the purified enzyme. nih.gov

This technique allows for the efficient, single-step purification of proteases to a high degree of homogeneity. nih.gov A significant refinement of this method involves using a mutated, catalytically inactive version of the binding partner as the affinity ligand. For instance, a trypsin-like enzyme from Streptomyces fradiae was engineered by replacing the active-site serine with alanine (B10760859). nih.gov This mutant enzyme was catalytically dead but retained its ability to bind tightly to trypsin inhibitors. nih.gov Using this inactive enzyme as the affinity ligand prevented the proteolytic degradation of the inhibitor being purified, simplifying the process and improving the yield of intact protein. nih.gov This principle is directly applicable to using a modified STI-2 to purify specific proteases without the risk of target cleavage.

Application in Studies of Enzyme Catalysis and Mechanisms

Streptomyces trypsin inhibitors are instrumental in elucidating the catalytic mechanisms of proteases. By studying the kinetics and nature of the interaction between the enzyme and the inhibitor, researchers can gain insights into the enzyme's active site and mode of action. For example, studies on a trypsin inhibitor from a Streptomyces species revealed a mixed noncompetitive-competitive inhibition pattern against trypsin, indicating a complex interaction mechanism. koreascience.kr

The formation of the enzyme-inhibitor complex is often rapid, and its stability can be influenced by various factors, providing clues about the catalytic environment. koreascience.kr Research has shown that the presence of certain amino acids, like isoleucine, can increase the inhibitory activity, while specific metal ions such as Ag+ and Hg++ can strongly suppress it. koreascience.kr Furthermore, the degree of inhibition can vary depending on the substrate being used by the enzyme, suggesting that the inhibitor's interaction can be influenced by substrate binding. koreascience.kr These detailed biochemical studies help map the functional landscape of the protease active site and understand the forces governing molecular recognition and catalysis.

Use in Protein Engineering and Mutagenesis Studies

STI-2 and related inhibitors serve as model systems for protein engineering and mutagenesis studies, aimed at understanding the principles of protein structure, function, and stability.

Rational design, often guided by computational modeling, is used to alter the properties of inhibitors like STI-2. By identifying key residues in the inhibitor's binding loop, site-directed mutagenesis can be employed to change its specificity towards different proteases or to enhance its binding affinity. The process involves modeling the enzyme-inhibitor complex to analyze the intermolecular forces, such as hydrophobic interactions and hydrogen bonds, that govern the binding. nih.gov

Based on this structural information, specific amino acid substitutions can be made to create mutant inhibitors with desired properties. For example, a mutant of a Streptomyces trypsin-like enzyme demonstrated altered binding affinities, with dissociation constants (Kd) of 3.1 x 10⁻⁷ M for pancreatic secretory trypsin inhibitor (PSTI) and 1.9 x 10⁻⁸ M for soybean trypsin inhibitor. nih.gov This highlights how targeted mutations can precisely modulate binding strength. This approach allows for the creation of highly specific molecular probes and potential therapeutic agents with tailored specificities. nih.gov

Mutant EnzymeTarget InhibitorDissociation Constant (Kd)Reference
[S170A]SFTPancreatic Secretory Trypsin Inhibitor (PSTI)3.1 x 10⁻⁷ M nih.gov
[S170A]SFTSoybean Trypsin Inhibitor1.9 x 10⁻⁸ M nih.gov
*Data from a mutated trypsin-like enzyme from Streptomyces fradiae, demonstrating the principle of modifying binding affinity through mutagenesis.

The binding of an inhibitor to a protease can induce conformational changes and affect the stability of both proteins. Studying these changes provides fundamental insights into protein dynamics. For instance, the stability of Streptomyces griseus trypsin is maintained by a cooperative network of a salt bridge and a cation-π interaction, which compensates for the lack of a disulfide bond found in other trypsins. kaist.ac.kr The binding of an inhibitor like STI-2 can influence this network, allowing researchers to probe the relationship between ligand binding and protein stability. Furthermore, the formation of a stable enzyme-inhibitor complex reduces the conformational heterogeneity of the protease, locking it into a specific shape. plos.org This stabilization is a key reason for the inhibitor's utility in crystallization.

Tools for Crystallization of Proteases and Enzyme-Inhibitor Complexes

Determining the three-dimensional structure of a protein by X-ray crystallography requires the growth of well-ordered crystals. Many proteases are highly flexible, making them difficult to crystallize. Trypsin inhibitors, including STI-2, are crucial tools for overcoming this challenge. plos.org

The addition of an inhibitor stabilizes the protease in a single, rigid conformation, which is more conducive to forming a regular crystal lattice. plos.org This strategy has proven successful for numerous proteins that previously failed to crystallize. plos.org The resulting crystals of the enzyme-inhibitor complex can then be used to solve the high-resolution structure of the protease, revealing detailed information about its active site and mechanism. For example, a Bowman-Birk type trypsin inhibitor from wheat germ was co-crystallized with bovine trypsin, yielding high-quality crystals that diffracted to 2.3 Å resolution. nih.gov The detailed crystallographic data obtained from such complexes are invaluable for structure-based drug design and understanding enzyme function. nih.gov

Complex/ProteinCrystal SystemSpace GroupUnit Cell ParametersResolution (Å)Reference
Wheat Germ Inhibitor I-2 (Form 1)TetragonalP4₁22 or P4₃22a = 55.45 Å, c = 129.1 Å3.0 nih.gov
Wheat Germ Inhibitor I-2 (Form 2)MonoclinicC2a = 83.9 Å, b = 41.5 Å, c = 45.7 Å, β = 95.9°2.2 nih.gov
Bovine Trypsin : I-2 ComplexOrthorhombicP2₁2₁2₁a = 73.49 Å, b = 120.56 Å, c = 70.04 Å2.3 nih.gov

Future Research Directions for Streptomyces Trypsin Inhibitor 2

Elucidation of Remaining Uncharacterized Biological Roles in Streptomyces

While STI-2 is known to be an abundantly secreted protein by species like Streptomyces lividans and Streptomyces longisporus, its precise biological functions for the organism itself are not fully understood. nih.govresearchgate.net Streptomyces are soil-dwelling bacteria engaged in relentless competition with other microbes, for which they produce a vast arsenal (B13267) of small-molecule antibiotics and secreted proteins. nih.gov Future research should focus on clarifying the specific roles of STI-2 in this complex ecological context.

Key research questions include:

Interspecies Competition: Does STI-2 provide a competitive advantage by inhibiting the proteases of rival bacteria or fungi in the soil? Recent studies have shown that Streptomyces secrete large, toxic protein complexes, distinct from traditional antibiotics, that specifically inhibit the growth of competing hyphae. nih.gov Investigating whether STI-2 is part of a similar defensive or offensive system is a critical next step.

Regulation of Endogenous Proteases: Does STI-2 play a role in regulating the activity of Streptomyces' own proteases? This could be crucial for controlling developmental processes, such as mycelial growth and sporulation, preventing autolysis, or managing protein turnover during different growth phases.

Response to Environmental Cues: Is the production of STI-2 triggered by specific environmental signals, such as the presence of competing organisms? Research has demonstrated that interspecies interactions can stimulate the production of a wide array of unique secreted metabolites in Streptomyces. nih.gov Examining the expression of the STI-2 gene under co-culture conditions could reveal its role in microbial warfare and communication. nih.gov

Advanced Structural and Dynamic Studies of STI-2 and Its Complexes

A deeper understanding of STI-2's function requires high-resolution structural and dynamic information that goes beyond its primary sequence. While the structures of related inhibitors have been studied, detailed analysis of STI-2 is necessary to understand its specific inhibitory mechanism and potential for engineering.

Future research in this area should include:

High-Resolution Crystallography: Obtaining crystal structures of STI-2 both in its free form and in complex with its target protease, trypsin. This would reveal the precise atomic interactions at the inhibitor-enzyme interface, particularly within the binding loop, which is critical for its inhibitory activity. proteopedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies can provide insights into the solution structure and, crucially, the dynamics of STI-2. Investigating the flexibility of the reactive site loop before and after binding can elucidate the conformational changes required for inhibition and explain the kinetics of the interaction.

Cryo-Electron Microscopy (Cryo-EM): For larger complexes or to capture different functional states, cryo-EM could be a powerful tool. This is particularly relevant if STI-2 is found to be part of a larger protein assembly in its native state.

These advanced techniques will provide a dynamic, three-dimensional picture of how STI-2 functions, forming a critical foundation for rational protein engineering.

Bioengineering of STI-2 for Enhanced or Altered Specificity

The inherent stability and potent inhibitory action of STI-2 make it an attractive scaffold for protein engineering. The goal of such research is to modify its specificity to target other proteases of therapeutic or industrial importance. A key precedent for this approach exists within the Streptomyces inhibitor family. Researchers successfully altered the specificity of the related Streptomyces Subtilisin Inhibitor (SSI) through targeted mutagenesis. nih.gov

By changing a single amino acid at the reactive site (P1 position), the inhibitor's target profile was successfully changed. nih.gov Applying this strategy to STI-2 could yield novel inhibitors with custom-designed specificities.

Table 1: Examples of Engineered Specificity in a Homologous Streptomyces Inhibitor

Original Inhibitor P1 Site Residue Mutation New Target Specificity Retained Activity
Streptomyces Subtilisin Inhibitor (SSI) Methionine (Met73) Met73 -> Lysine (B10760008) Trypsin, Lysyl endopeptidase Subtilisin BPN'
Streptomyces Subtilisin Inhibitor (SSI) Methionine (Met73) Met73 -> Arginine Trypsin Subtilisin BPN'
Streptomyces Subtilisin Inhibitor (SSI) Methionine (Met73) Met73 -> Tyrosine α-Chymotrypsin Subtilisin BPN'
Streptomyces Subtilisin Inhibitor (SSI) Methionine (Met73) Met73 -> Tryptophan α-Chymotrypsin Subtilisin BPN'

Data sourced from a study on engineering Streptomyces subtilisin inhibitor. nih.gov

Future work on STI-2 would involve creating a library of mutants with substitutions at the P1 site and potentially at adjacent residues to fine-tune interactions and generate inhibitors against a broad range of serine proteases.

Exploration of Novel Homologs and Their Unique Properties

The discovery of STI-2 and its relation to other microbial protease inhibitors suggests that it is part of a large and diverse family. nih.govresearchgate.net Research has already identified other "SSI-like" inhibitors from different Streptomyces species, such as SIL10, SIL13, and SIL14, which all possess trypsin inhibitory activity due to a lysine residue at the P1 site. oup.comjst.go.jp This indicates that the genus Streptomyces is a rich source of protease inhibitors waiting to be discovered.

Future research efforts should focus on:

Genome Mining: Systematically screening the genomes of diverse Streptomyces strains for genes homologous to STI-2. This bioinformatic approach can rapidly identify candidate inhibitor genes for further characterization.

Functional Screening: Culturing novel Streptomyces isolates and screening their secreted products for inhibitory activity against a panel of proteases. This could uncover inhibitors with entirely new specificities or improved properties like enhanced stability or potency.

Table 2: Selected SSI-Family Trypsin Inhibitors from Streptomyces

Inhibitor Source Organism P1 Residue Target Proteases
STI-2 Streptomyces longisporus Not specified in sources Trypsin-like enzymes
SIL10 S. thermotolerans Lysine Subtilisin BPN', Trypsin
SIL13 S. galbus Lysine Subtilisin BPN', Trypsin
SIL14 S. azureus Lysine Subtilisin BPN', Trypsin

Data compiled from studies on novel Streptomyces inhibitors. oup.comjst.go.jp

Exploring this natural diversity is a promising strategy for finding novel inhibitors that may be superior to STI-2 for specific applications or serve as new scaffolds for bioengineering.

Computational Modeling and In Silico Analysis of STI-2 Interactions and Biosynthesis

Computational approaches offer a powerful and efficient means to accelerate research on STI-2. These methods can guide experimental work by generating hypotheses about the inhibitor's structure, function, and production.

Future computational research should be pursued on two fronts:

Interaction Modeling:

Homology Modeling: If an experimental structure is unavailable, a reliable 3D model of STI-2 can be built based on the known structures of homologous inhibitors like SSI.

Molecular Docking: This technique can be used to predict the binding pose of STI-2 with trypsin and other proteases, helping to identify key interacting residues.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of STI-2 and its complex with a target protease over time, providing insights into the stability of the interaction and the flexibility of the binding loop.

Biosynthesis Analysis:

Gene Cluster Identification: A key goal is to identify the biosynthetic gene cluster (BGC) responsible for producing STI-2. mdpi.com By analyzing the genomic region surrounding the STI-2 gene, researchers can identify other genes involved in its synthesis, post-translational modification, and transport. mdpi.com

Regulatory Network Analysis: In silico analysis of the BGC can help predict how the production of STI-2 is regulated, potentially identifying promoter regions and transcription factors that control its expression. This knowledge is crucial for optimizing its production in a laboratory or industrial setting.

These computational tools, when used in conjunction with experimental validation, will significantly deepen our understanding of STI-2 from its genetic blueprint to its functional interactions.

Q & A

Basic Research Questions

Q. How can the inhibitory activity of Streptomyces trypsin inhibitor 2 (STI-2) be quantitatively measured in vitro?

  • Methodological Answer : Inhibitory activity is typically measured using a trypsin activity assay with synthetic substrates like Nα-benzoyl-L-arginine-p-nitroanilide (BAPNA). The protocol involves pre-incubating trypsin with STI-2, adding BAPNA, and monitoring absorbance at 405 nm. One trypsin inhibitor unit (TIU) is defined as the amount of inhibitor that reduces trypsin activity by 50% under standardized conditions. Calculations involve plotting absorbance against inhibitor concentration to determine the 50% inhibition point .
  • Validation : Ensure purity ≥80% via SDS-PAGE and confirm specific activity (≥1 TIU/mg protein) using standardized unit definitions .

Q. What experimental approaches are recommended for purifying STI-2 from microbial cultures?

  • Methodological Answer : Purification often involves ammonium sulfate precipitation followed by ion-exchange chromatography. Streptomyces cultures are centrifuged, and supernatants are subjected to stepwise salt precipitation. Further refinement uses affinity chromatography with immobilized trypsin to capture the inhibitor. Final purity is verified by HPLC and mass spectrometry .
  • Critical Step : Optimize pH and salt gradients during chromatography to minimize co-elution of proteases or other inhibitors .

Q. How do researchers ensure the specificity of STI-2 for trypsin over related serine proteases?

  • Methodological Answer : Specificity is tested by incubating STI-2 with proteases like chymotrypsin, elastase, or thrombin under identical conditions. Activity assays using protease-specific substrates (e.g., casein for chymotrypsin) and inhibition curves are compared. Structural analysis (e.g., X-ray crystallography) can confirm binding interactions unique to trypsin, such as lysine-15 interactions with aspartate residues in the trypsin active site .

Advanced Research Questions

Q. What advanced statistical methods are suitable for optimizing assay conditions when studying STI-2?

  • Methodological Answer : Design of Experiments (DOE) and Response Surface Methodology (RSM) are used to model multifactorial effects (e.g., pH, temperature, inhibitor concentration). Central Composite Designs (CCD) generate 3D response surfaces to identify optimal conditions. Commercial software (e.g., JMP, Minitab) assists in matrix generation and statistical validation .
  • Case Study : A DOE study on trypsin inhibition by benzamidine achieved 95% prediction accuracy for Km and Vmax values, aligning with Michaelis-Menten kinetics .

Q. How can researchers resolve discrepancies in inhibitory potency reported across studies on Streptomyces-derived trypsin inhibitors?

  • Methodological Answer : Discrepancies may arise from variations in assay protocols (e.g., substrate type, trypsin source) or inhibitor purity. Standardize assays using reference materials (e.g., bovine trypsin) and validate purity via SDS-PAGE/HPLC. Meta-analyses should account for structural variants (e.g., Tia, Tib, Tic isoforms) and post-translational modifications .

Q. What kinetic parameters are critical for characterizing the binding dynamics between STI-2 and trypsin?

  • Methodological Answer : Key parameters include:

  • Association (kon) and dissociation (koff) rates, measured via surface plasmon resonance (SPR) or stopped-flow kinetics.
  • Residence time (1/koff), which reflects inhibitor-encomplex stability.
  • Ki (inhibition constant), determined using Dixon plots or competitive inhibition models .
    • Example : Kinetic studies of pancreatic trypsin inhibitor (PTI) revealed a two-step binding mechanism involving a loose encounter complex followed by structural stabilization .

Q. How do genetic modifications in Streptomyces strains affect the production or efficacy of STI-2?

  • Methodological Answer : CRISPR-Cas9 or homologous recombination can knockout competing protease genes or overexpress STI-2 under strong promoters (e.g., ermE*). Fermentation conditions (e.g., carbon source, temperature) are optimized via transcriptomic analysis. Efficacy is tested using thermal shift assays to evaluate structural stability .
  • Case Study : A soybean strain deficient in Kunitz trypsin inhibitor showed altered protease resistance profiles, highlighting the impact of genetic background on inhibitor functionality .

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